(S)-4-Benzyloxy-1,3-butanediol

Chiral Purity Stereochemistry Quality Control

(S)-4-Benzyloxy-1,3-butanediol is a chiral diol with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol. It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, particularly those requiring a specific stereochemistry for biological activity.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 85418-23-1
Cat. No. B1316789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyloxy-1,3-butanediol
CAS85418-23-1
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CCO)O
InChIInChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1
InChIKeyZVVBUAFZGGHYAO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Benzyloxy-1,3-butanediol (CAS 85418-23-1) - Chiral Building Block for Asymmetric Synthesis


(S)-4-Benzyloxy-1,3-butanediol is a chiral diol with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, particularly those requiring a specific stereochemistry for biological activity . The compound features a benzyl-protected hydroxyl group, which allows for selective reactivity in multi-step syntheses [1].

Why (S)-4-Benzyloxy-1,3-butanediol Cannot Be Substituted with the Racemate or (R)-Enantiomer


Substituting (S)-4-Benzyloxy-1,3-butanediol with its racemic mixture or the (R)-enantiomer is not viable in stereospecific applications. The (S)- and (R)-enantiomers exhibit distinct physicochemical properties, such as different specific rotations and boiling points [1]. More critically, they can lead to different biological activities or synthetic outcomes . In the synthesis of chiral active pharmaceutical ingredients (APIs), using the incorrect enantiomer can result in a loss of efficacy or increased toxicity [2]. The racemic mixture, while a solid at room temperature, introduces an unwanted isomer that can complicate purification and reduce yield . Therefore, procurement of the correct enantiomer with defined chiral purity is essential for reproducible and predictable research and development.

Quantitative Differentiation of (S)-4-Benzyloxy-1,3-butanediol from its Closest Analogs


Enantiomeric Purity and Optical Rotation: A Direct Head-to-Head Comparison

The (S)-enantiomer exhibits a specific rotation of [α]20/D = -7 to -13 deg (C=1, Methanol) [1]. In contrast, the (R)-enantiomer has a positive specific rotation of [α]20/D = +7 to +13 deg (C=1, Methanol) [2]. Both are commercially available with a chiral purity of ≥ 98% ee, ensuring high enantiomeric excess [1][2]. The racemic mixture, as expected, has no net optical rotation.

Chiral Purity Stereochemistry Quality Control

Boiling Point: A Key Differentiator for Purification and Handling

The (S)-enantiomer has a reported boiling point of 141 °C at 0.5 mmHg [1]. The (R)-enantiomer has a slightly lower boiling point of 138 °C at 0.5 mmHg [2]. This difference, while small, can be relevant for precise distillation-based purification. The racemic mixture, in contrast, is a solid at room temperature with a melting point of 73-77 °C , presenting a fundamentally different physical form and handling requirement.

Physical Properties Purification Process Chemistry

Chiral Inversion Utility: Unique Application in Carbapenem Synthesis

A study by Takano et al. describes a novel chirality inversion of the butane-1,3-diol system using (S)-4-Benzyloxy-1,3-butanediol. This method was specifically applied to the synthesis of a carbapenem intermediate [1]. The work demonstrates a unique synthetic utility for this chiral diol system that is not simply interchangeable with other chiral 1,3-diols.

Chiral Inversion Carbapenem Synthetic Methodology

Chemical Purity: High Standards for Demanding Applications

The (S)-enantiomer is commercially available with a chemical purity of ≥ 98% (GC) or >96.0% (GC), and a chiral purity of ≥ 98% ee . The (R)-enantiomer is available with similar specifications [1]. The racemic mixture is also available at high chemical purity (>97% GC) but lacks chiral purity . The high enantiomeric purity of the (S)-enantiomer is a direct differentiator from the racemate.

Chemical Purity Quality Assurance Analytical Chemistry

Optimal Applications for (S)-4-Benzyloxy-1,3-butanediol Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is a critical building block for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). Its high chiral purity (≥ 98% ee) and defined stereochemistry ensure the production of the desired single enantiomer of a drug candidate, avoiding the need for costly chiral resolution steps later in the synthesis [1].

Synthesis of Carbapenem Antibiotic Precursors

A specific, published methodology demonstrates the use of (S)-4-Benzyloxy-1,3-butanediol in a chirality inversion step to access key carbapenem intermediates [2]. This is a high-value application where alternative diols would not be suitable.

Precursor to (S)-1,2,4-Butanetriol via Deprotection

The benzyl protecting group in (S)-4-Benzyloxy-1,3-butanediol can be removed under hydrogenolysis conditions to yield (S)-1,2,4-butanetriol, a valuable chiral synthon for further synthetic elaboration [3]. This route offers a convenient way to access the chiral triol.

Chiral Auxiliary or Ligand Synthesis

As a protected chiral diol, it can be derivatized into chiral auxiliaries, ligands for asymmetric catalysis, or building blocks for the synthesis of complex natural products and pharmaceuticals where stereochemical control is paramount [4].

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